Cas no 82457-19-0 (2-[4-[(2-bromo-4-nitrophenyl)azo]-N-(2-cyanoethyl)-3-methylanilino]ethyl acetate)

2-[4-[(2-bromo-4-nitrophenyl)azo]-N-(2-cyanoethyl)-3-methylanilino]ethyl acetate structure
82457-19-0 structure
Product name:2-[4-[(2-bromo-4-nitrophenyl)azo]-N-(2-cyanoethyl)-3-methylanilino]ethyl acetate
CAS No:82457-19-0
MF:C20H20BrN5O4
MW:474.307903289795
CID:987801
PubChem ID:3019057

2-[4-[(2-bromo-4-nitrophenyl)azo]-N-(2-cyanoethyl)-3-methylanilino]ethyl acetate Chemical and Physical Properties

Names and Identifiers

    • 2-[4-[(2-bromo-4-nitrophenyl)azo]-N-(2-cyanoethyl)-3-methylanilino]ethyl acetate
    • 2-[4-[(2-bromo-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)-3-methylanilino]ethyl acetate
    • 2-(4-((2-Bromo-4-nitrophenyl)azo)-N-(2-cyanoethyl)-3-methylanilino)ethyl acetate
    • 3-[[2-(Acetyloxy)ethyl][4-[2-(2-bromo-4-nitrophenyl)diazenyl]-3-methylphenyl]amino]propanenitrile
    • DTXSID401115797
    • EINECS 279-962-0
    • NS00060217
    • 82457-19-0
    • NJWTYPIIRUIFEJ-UHFFFAOYSA-N
    • Inchi: InChI=1S/C20H20BrN5O4/c1-14-12-16(25(9-3-8-22)10-11-30-15(2)27)4-6-19(14)23-24-20-7-5-17(26(28)29)13-18(20)21/h4-7,12-13H,3,9-11H2,1-2H3
    • InChI Key: NJWTYPIIRUIFEJ-UHFFFAOYSA-N
    • SMILES: CC1=C(C=CC(=C1)N(CCC#N)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Br

Computed Properties

  • Exact Mass: 473.06987g/mol
  • Monoisotopic Mass: 473.06987g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 9
  • Complexity: 661
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 124Ų

2-[4-[(2-bromo-4-nitrophenyl)azo]-N-(2-cyanoethyl)-3-methylanilino]ethyl acetate Related Literature

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